Benzyl 4-nitrobenzenecarbodithioate (I) is synthesized through a process utilizing 4-nitrothiobenzoic acid S-benzyl ester (II) as a precursor. [] While the specific details of the synthesis procedure are not elaborated upon in the provided literature, it likely involves the conversion of the thioester (II) to the corresponding carbodithioate (I). This transformation could potentially be achieved using various chemical reagents and reaction conditions, which would need to be optimized for yield and purity.
Benzyl 4-nitrobenzenecarbodithioate inhibits the enzymatic activity of PLA2. [] While the precise mechanism is not fully elucidated in the available literature, molecular docking studies suggest that both Benzyl 4-nitrobenzenecarbodithioate (I) and its precursor, 4-nitrothiobenzoic acid S-benzyl ester (II), interact with the active site residues of the PLA2 enzyme. [] This interaction is thought to hinder the normal catalytic cycle of the enzyme and prevent the substrate from binding to the active site, thus inhibiting its activity.
The primary application of Benzyl 4-nitrobenzenecarbodithioate, as highlighted in the provided research, is in the development of potential therapeutic agents for snakebites. [] Snakebites are a neglected public health issue, particularly in tropical and subtropical regions, and current antivenom treatments have limitations in addressing the local tissue damage caused by venom.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: